molecular formula C12H15ClN2O3 B5616414 1-(2-chloro-5-nitrobenzyl)-4-piperidinol

1-(2-chloro-5-nitrobenzyl)-4-piperidinol

Cat. No.: B5616414
M. Wt: 270.71 g/mol
InChI Key: LBMLEUNMIUPYDG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzyl)-4-piperidinol is a nitrogen-containing heterocyclic compound featuring a piperidinol core substituted with a 2-chloro-5-nitrobenzyl group.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-12-2-1-10(15(17)18)7-9(12)8-14-5-3-11(16)4-6-14/h1-2,7,11,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMLEUNMIUPYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrobenzyl)-4-piperidinol typically involves the alkylation of 4-piperidinol with 2-chloro-5-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrobenzyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-(2-Amino-5-nitrobenzyl)-4-piperidinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-piperidinol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Nitrobenzyl Substitutions

2-Chloro-5-nitrobenzyl Alcohol (CAS: 80866-80-4)
  • Structure: Differs by replacing the piperidinol group with a hydroxyl group.
  • Properties : Reactive due to the nitro and chlorine substituents; used as a precursor in organic synthesis.
(1-(2-Chloro-5-nitrobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
  • Structure: Incorporates a benzimidazole ring instead of piperidinol.
  • Commercial Availability : Marketed as a research chemical by EOS Med Chem .

Piperidinol-Based Derivatives

1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SynChem, Inc. Cat# SC-22125)
  • Structure : Substitutes the nitrobenzyl group with a chloropyrimidine ring.
  • Key Differences : Pyrimidine introduces hydrogen-bonding sites, altering solubility and biological activity.
  • Synthesis: Likely involves nucleophilic substitution reactions, similar to methods described for related piperidinol derivatives .
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)
  • Structure : Replaces the nitrobenzyl group with a chlorobenzoyl-carboxylic acid moiety.
  • Properties: Enhanced polarity due to the carboxylic acid group; soluble in chloroform and methanol.
  • Research Use : Cited as a building block in drug discovery .

Heterocyclic Variants

(2-Chloro-5-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
  • Structure: Contains a piperazine ring instead of piperidinol.
  • Impact of Substitution: Piperazine’s basicity and conformational flexibility may improve pharmacokinetic properties compared to piperidinol derivatives.
  • Naming : IUPAC name reflects the (E)-configuration, critical for stereospecific interactions .

Pharmacologically Active Piperidinol Derivatives

4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol (Fenspiride)
  • Structure: Features an aminomethyl and phenylethyl substituent.
  • Therapeutic Use : Used as an anti-inflammatory and bronchodilator.
  • Comparison : The absence of a nitro group in Fenspiride reduces electrophilic reactivity, enhancing metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Features
1-(2-Chloro-5-nitrobenzyl)-4-piperidinol C₁₂H₁₄ClN₂O₃ 283.71 (calculated) Not reported Nitro group, piperidinol core
2-Chloro-5-nitrobenzyl alcohol C₇H₅ClNO₃ 186.57 Polar solvents Reactive precursor
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.7 Chloroform, methanol Carboxylic acid functionality

Table 2: Hazard and Reactivity Data

Compound Name Hazard ID Reactivity Notes Source
2-Chloro-5-nitrobenzyl alcohol 2711 Potential instability under heat/light Handbook of Hazards
4-Chloro-2-nitrobenzyl chloride 2675 Lachrymator; reacts violently with bases Handbook of Hazards

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